

An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-1-propylpiperidinium bromide**

Cat. No.: **B1453552**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium salt that belongs to the class of ionic liquids.^[1] Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. This guide provides a comprehensive overview of the chemical properties, a likely synthesis protocol, and expected spectral characteristics of **1-Methyl-1-propylpiperidinium bromide**.

Chemical and Physical Properties

1-Methyl-1-propylpiperidinium bromide is a white to off-white crystalline powder.^[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₀ BrN	[2]
Molecular Weight	222.17 g/mol	[2]
CAS Number	88840-42-0	[1][2]
Melting Point	248 °C (decomposes)	[1]
Appearance	White to off-white crystalline powder	[1]
Purity	≥97%	[3]
Synonyms	N-Methyl-N-propylpiperidinium bromide, Piperidinium, 1-methyl-1-propyl-, bromide	[1][2]
Storage	Room temperature, in an inert atmosphere, away from moisture.	[3][4]

Experimental Protocols

Synthesis of 1-Methyl-1-propylpiperidinium bromide

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-1-propylpiperidinium bromide** is not readily available in the reviewed literature, a standard method for the synthesis of such quaternary ammonium salts is through the N-alkylation of the corresponding tertiary amine. In this case, the synthesis would involve the reaction of N-methylpiperidine with 1-bromopropane.[5][6]

Reaction Scheme:

Proposed Experimental Protocol:

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or toluene.

- **Alkylation:** To the stirred solution, add 1-bromopropane (1.0-1.1 equivalents) dropwise at room temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (e.g., 24-48 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Product Isolation:** After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the solvent. The precipitate can be collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure **1-Methyl-1-propylpiperidinium bromide**.
- **Drying:** The purified product should be dried under vacuum to remove any residual solvent.

Spectroscopic Characterization (Expected)

Although specific spectra for **1-Methyl-1-propylpiperidinium bromide** were not found, the expected NMR and IR spectral data can be predicted based on the analysis of similar compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum of **1-Methyl-1-propylpiperidinium bromide** in a suitable deuterated solvent (e.g., D₂O or CDCl₃) is expected to show distinct signals for the different proton environments in the molecule.

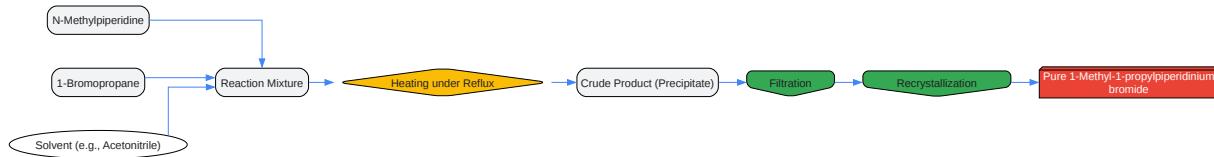
- Propyl group protons:
 - A triplet corresponding to the terminal methyl group (CH₃).
 - A multiplet (sextet) for the methylene group adjacent to the methyl group (CH₂).
 - A triplet for the methylene group attached to the nitrogen atom (N-CH₂).
- Piperidinium ring protons:

- Multiple signals in the aliphatic region corresponding to the axial and equatorial protons of the piperidinium ring.
- N-methyl group protons:
 - A singlet for the methyl group attached to the nitrogen atom (N-CH₃).

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

- Propyl group carbons: Three distinct signals.
- Piperidinium ring carbons: Signals for the different carbon atoms in the ring.
- N-methyl group carbon: A single signal.


Expected IR Spectrum

The infrared spectrum of **1-Methyl-1-propylpiperidinium bromide** is expected to exhibit characteristic absorption bands for its functional groups.

- C-H stretching vibrations: In the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the propyl and piperidinium groups.
- C-N stretching vibrations: A band or bands in the fingerprint region.
- Quaternary ammonium group: The presence of the quaternary nitrogen may influence the position and intensity of adjacent C-H and C-N vibrations.[\[7\]](#)

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of **1-Methyl-1-propylpiperidinium bromide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Methyl-1-propylpiperidinium bromide**.

Applications and Future Directions

1-Methyl-1-propylpiperidinium bromide, as an ionic liquid, has potential applications in various fields. It can be utilized as a solvent in organic synthesis and as an electrolyte in electrochemical devices such as batteries and supercapacitors.^[1] Its low volatility and non-flammability make it a safer alternative to traditional organic solvents.^[1]

Further research is needed to fully characterize the properties of **1-Methyl-1-propylpiperidinium bromide**, including obtaining detailed experimental spectroscopic data and exploring its potential biological activities. The lack of information on its interaction with biological systems presents an opportunity for future investigations, particularly in the context of drug delivery or as an active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-1-propylpiperidinium bromide | C9H20BrN | CID 60196385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453552#1-methyl-1-propylpiperidinium-bromide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com